Propidium

Description

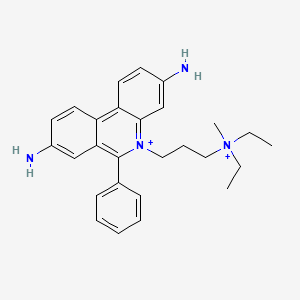

Quaternary ammonium analog of ethidium; an intercalating dye with a specific affinity to certain forms of DNA and, used as diiodide, to separate them in density gradients; also forms fluorescent complexes with cholinesterase which it inhibits.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

36015-30-2 |

|---|---|

Formule moléculaire |

C27H34N4+2 |

Poids moléculaire |

414.6 g/mol |

Nom IUPAC |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium |

InChI |

InChI=1S/C27H33N4/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3/q+1/p+1 |

Clé InChI |

ZDWVWKDAWBGPDN-UHFFFAOYSA-O |

SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |

SMILES canonique |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |

Autres numéros CAS |

36015-30-2 |

Synonymes |

Diiodide, Propidium Iodide, Propidium Propidium Propidium Diiodide Propidium Iodide |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Propidium Iodide Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium iodide (PI) is a fluorescent intercalating agent widely utilized in cell biology and biomedical research to identify dead cells and for DNA content analysis in cell cycle studies.[1][2] Its utility is rooted in its chemical and physical properties, particularly its inability to cross the intact plasma membrane of live cells.[3][4] This technical guide provides a comprehensive overview of the mechanism of PI staining, detailed experimental protocols, and quantitative data to facilitate its effective application in research and development.

The Fundamental Mechanism of this compound Iodide Staining

This compound iodide is a positively charged, water-soluble fluorescent dye.[5][6] The core mechanism of PI staining hinges on the integrity of the cell's plasma membrane.

1. Selective Permeability in Live vs. Dead Cells:

-

Live Cells: Healthy, viable cells possess an intact and selectively permeable plasma membrane. Due to its charge and hydrophilic nature, PI is effectively excluded from the cytoplasm and nucleus of live cells.[3][4][7]

-

Dead or Dying Cells: In contrast, cells undergoing necrosis or late-stage apoptosis lose their membrane integrity.[7][8] The compromised plasma membrane allows PI to passively enter the cell.[8][9]

2. Intercalation with Nucleic Acids:

Once inside a cell with a compromised membrane, this compound iodide binds to double-stranded nucleic acids (DNA and RNA) by intercalating between the base pairs.[2][10][11] This binding occurs with little to no sequence preference, and the stoichiometry is approximately one PI molecule per 4-5 base pairs of DNA.[10][12]

3. Fluorescence Enhancement and Spectral Shift:

Upon intercalation into DNA, the fluorescence of this compound iodide is significantly enhanced, with a 20 to 30-fold increase in its quantum yield.[2][10][13] This binding event also induces a notable shift in its spectral properties. In an aqueous solution, free PI has a fluorescence excitation maximum of approximately 493 nm and an emission maximum of around 636 nm.[2][12][13] However, when bound to DNA, these maxima shift to approximately 535 nm for excitation and 617 nm for emission, resulting in a bright orange-red fluorescence.[2][13][14]

This substantial increase in fluorescence and the spectral shift upon binding to intracellular nucleic acids are the key reasons why PI is a robust and widely used marker for identifying dead cells.

Quantitative Data for this compound Iodide Staining

For reproducible and accurate experimental design, a clear understanding of the quantitative parameters of PI is essential.

| Parameter | Unbound this compound Iodide | DNA-Bound this compound Iodide |

| Excitation Maximum | ~493 nm[2][12][13] | ~535 nm[2][13][14] |

| Emission Maximum | ~636 nm[2][12][13] | ~617 nm[2][10][13] |

| Fluorescence Enhancement | N/A | 20- to 30-fold[2][10][13] |

| Stoichiometry of Binding | N/A | 1 dye molecule per 4-5 base pairs of DNA[10][12] |

| Molecular Weight | 668.4 g/mol [5][15] | N/A |

| Chemical Formula | C₂₇H₃₄I₂N₄[2][5] | N/A |

Experimental Protocols

The following are detailed methodologies for common applications of this compound iodide staining.

Protocol 1: Viability Staining for Flow Cytometry

This protocol is designed to identify and exclude dead cells from analysis in a mixed cell population.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

-

This compound Iodide Stock Solution (1 mg/mL in deionized water)[16]

-

FACS tubes

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension.

-

Washing: Wash the cells once or twice with 2 mL of cold PBS or Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.[17]

-

Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer to achieve a concentration of 1 x 10⁶ cells/mL.

-

PI Staining: Just prior to analysis, add the PI stock solution to the cell suspension to a final concentration of 1 µg/mL.[18][19] For example, add 1 µL of a 1 mg/mL PI stock solution to 1 mL of cell suspension.[19]

-

Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light.[3][18] Do not wash the cells after adding PI.[3]

-

Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. PI fluorescence is typically detected in the FL2 or FL3 channel.[17][18]

Protocol 2: DNA Content Analysis for Cell Cycle by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% Ethanol

-

This compound Iodide Staining Solution (e.g., 50 µg/mL PI in PBS)[11][20]

-

RNase A Solution (e.g., 100 µg/mL in PBS)[20]

-

FACS tubes

Procedure:

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and minimize clumping.[11][20]

-

Incubation (Fixation): Incubate the cells on ice for at least 30 minutes.[20] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[11]

-

Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS to remove the ethanol.[20]

-

RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) and incubate at 37°C for 20-30 minutes.[16][20] This step is crucial as PI also binds to double-stranded RNA.[2][10]

-

PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[20]

-

Incubation (Staining): Incubate at room temperature for 5-10 minutes, protected from light.[20]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.[20]

Protocol 3: Staining for Fluorescence Microscopy

This protocol is for visualizing the nuclei of dead cells in a population.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde) - optional, for fixed-cell imaging

-

This compound Iodide Staining Solution (e.g., 1.5 µM in PBS)[10]

-

RNase A (optional, for fixed-cell imaging)

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Sample Preparation: Seed cells on coverslips or in imaging-compatible plates.

-

Staining Live/Dead Cells:

-

Wash the cells with PBS.

-

Add PI staining solution (e.g., 1.5 µM) and incubate for 5-10 minutes at room temperature, protected from light.

-

Gently wash with PBS to remove unbound dye.

-

Immediately visualize under a fluorescence microscope using an appropriate filter set (e.g., for rhodamine).[18]

-

-

Counterstaining Fixed Cells:

-

Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize if necessary for other antibody staining.

-

Perform any other required staining. PI staining should be the final step.[21][22]

-

If RNA staining is a concern, treat with RNase A.[10]

-

Incubate with PI staining solution for 5-30 minutes.[10][21]

-

Wash with PBS.

-

Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Visualize under a fluorescence microscope.

-

Visualizations

Signaling Pathway and Mechanism Diagrams

Caption: Differential staining of live and dead cells by this compound Iodide.

Caption: A generalized workflow for this compound iodide staining experiments.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. This compound iodide - Wikipedia [en.wikipedia.org]

- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 7. iqproducts.nl [iqproducts.nl]

- 8. Measuring Cell Death by this compound Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. How does this compound iodide staining work? | AAT Bioquest [aatbio.com]

- 13. This compound iodide | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]

- 14. beckman.com [beckman.com]

- 15. This compound Iodide | C27H34I2N4 | CID 104981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound Iodide (PI) Fluorescence Counterstain Protocol - IHC WORLD [ihcworld.com]

- 17. This compound Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 18. cdn.stemcell.com [cdn.stemcell.com]

- 19. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. docs.aatbio.com [docs.aatbio.com]

Propidium Iodide: A Core Principle in Dead Cell Identification - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium iodide (PI) is a fluorescent intercalating agent widely utilized in cell biology and drug development to identify dead or membrane-compromised cells. Its utility lies in its fundamental property of being excluded from viable cells with intact plasma membranes, while readily penetrating the compromised membranes of dead or dying cells. Once inside the cell, PI binds to double-stranded DNA and, to a lesser extent, RNA, exhibiting a dramatic increase in fluorescence emission. This characteristic allows for a clear distinction between live and dead cell populations, making it an invaluable tool in assays for cell viability, cytotoxicity, and apoptosis. This technical guide provides an in-depth exploration of the core principles of this compound iodide's action, detailed experimental protocols, and quantitative data presentation.

Principle of Action

The efficacy of this compound iodide as a dead cell stain is rooted in two key principles: the integrity of the plasma membrane in viable cells and the fluorescence enhancement of PI upon nucleic acid binding.

1. Membrane Impermeability in Live Cells:

Live, healthy cells maintain a selectively permeable plasma membrane, which actively regulates the passage of ions and small molecules. This compound iodide, a positively charged molecule, is unable to passively cross this intact barrier.[1][2] Consequently, in a population of healthy cells, PI remains in the extracellular medium and does not fluoresce.

2. Penetration into Dead and Membrane-Compromised Cells:

In contrast, cells undergoing necrosis or late-stage apoptosis lose their membrane integrity. The compromised plasma membrane becomes permeable to larger molecules, including this compound iodide.[1][2] This allows PI to enter the cell's interior.

3. Intercalation and Fluorescence Enhancement:

Once inside the cell, this compound iodide intercalates into the major groove of double-stranded DNA with little to no sequence preference.[3] It can also bind to double-stranded RNA. This intercalation leads to a significant conformational change in the PI molecule, resulting in a substantial increase in its fluorescence quantum yield – approximately 20 to 30-fold.[3] The binding stoichiometry is typically one PI molecule per 4-5 base pairs of DNA. The fluorescence emission of DNA-bound PI is significantly brighter than that of free PI in an aqueous solution, allowing for a high signal-to-noise ratio and clear identification of dead cells.

Quantitative Data

The distinct fluorescence properties of free and DNA-bound this compound iodide are central to its application. The following tables summarize the key quantitative parameters.

Table 1: Spectral Properties of this compound Iodide

| Property | Unbound (in aqueous solution) | Bound to DNA |

| Excitation Maximum (nm) | ~493 | ~535 |

| Emission Maximum (nm) | ~636 | ~617 |

| Quantum Yield | Low | High (20-30x increase) |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~5,800 | Not applicable |

Data compiled from multiple sources.

Table 2: Illustrative Example of Fluorescence Intensity in a Cell Viability Assay

| Cell Population | Mean Fluorescence Intensity (Arbitrary Units) |

| Live Cells (PI Negative) | 10 - 50 |

| Dead Cells (PI Positive) | 5,000 - 20,000 |

This table provides representative data to illustrate the significant difference in fluorescence intensity between live and dead cell populations stained with this compound iodide.

Table 3: Example Data from a Cytotoxicity Assay using this compound Iodide

| Compound | Target | EC50 (µM) |

| Doxorubicin | Topoisomerase II | 0.5 |

| Staurosporine | Protein Kinase C | 0.01 |

| Etoposide | Topoisomerase II | 1.2 |

This table showcases example EC50 values obtained from cytotoxicity assays where cell death was quantified using this compound iodide staining. The EC50 represents the concentration of a compound that induces death in 50% of the cell population.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound iodide in research. Below are protocols for key experiments.

Protocol 1: Cell Viability Assessment by Flow Cytometry

Objective: To quantify the percentage of live and dead cells in a population using this compound iodide staining and flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

This compound Iodide Stock Solution (1 mg/mL in water)

-

RNase A Solution (10 mg/mL)

-

Binding Buffer (e.g., Annexin V Binding Buffer)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them once with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of this compound Iodide solution (final concentration of 50 µg/mL).

-

(Optional) Add 5 µL of RNase A solution (final concentration of 500 µg/mL) to ensure only DNA is stained.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer immediately.

-

Excite the cells with a 488 nm laser and detect the PI fluorescence in the red channel (typically around 617 nm).

-

Gate on the cell population based on forward and side scatter to exclude debris.

-

Quantify the percentage of PI-positive (dead) and PI-negative (live) cells.

-

Protocol 2: Apoptosis Detection using Annexin V and this compound Iodide Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorophore conjugate)

-

This compound Iodide Solution (as in Protocol 1)

-

1X Annexin V Binding Buffer

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your cell line using a desired method. Include a negative control of untreated cells.

-

Harvest and wash the cells as described in Protocol 1.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of this compound Iodide solution.

-

Add 400 µL of 1X Annexin V Binding Buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately on a flow cytometer.

-

Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm) and PI fluorescence in the red channel (e.g., 617/20 nm).

-

Analyze the dot plot to distinguish the four populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Protocol 3: Visualization of Dead Cells by Fluorescence Microscopy

Objective: To visually identify dead cells in a cell culture.

Materials:

-

This compound Iodide Solution (as in Protocol 1)

-

Hoechst 33342 or DAPI solution (for counterstaining all nuclei)

-

PBS

-

Coverslips and microscope slides

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding:

-

Seed cells on coverslips in a culture dish and allow them to adhere overnight.

-

Treat cells as required for your experiment.

-

-

Staining:

-

Wash the cells twice with PBS.

-

Add a solution of PI (final concentration 1-5 µg/mL) and Hoechst 33342 (final concentration 1 µg/mL) in PBS or culture medium.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Imaging:

-

Wash the cells gently with PBS to remove unbound dyes.

-

Mount the coverslip onto a microscope slide with a drop of mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Blue channel (for Hoechst/DAPI): All cell nuclei will be stained blue.

-

Red channel (for PI): Only the nuclei of dead cells will be stained red.

-

-

Live cells will appear blue, while dead cells will have magenta/purple nuclei due to the co-localization of blue and red signals.

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

Propidium Iodide: A Technical Guide to Excitation and Emission Spectra for Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of propidium iodide (PI), a widely used fluorescent intercalating agent for nucleic acid staining in cell biology research. This document details the core principles of PI fluorescence, its application in assessing cell viability and analyzing the cell cycle, and provides detailed protocols for its use in flow cytometry and fluorescence microscopy.

Core Principles of this compound Iodide Fluorescence

This compound iodide is a fluorescent molecule that exhibits a significant increase in fluorescence quantum yield upon binding to double-stranded DNA, and to a lesser extent, RNA.[1][2][3][4][5][6][7][8] As a membrane-impermeant dye, it is excluded from live cells with intact plasma membranes.[6][9][10] However, in cells with compromised membranes, a hallmark of late apoptosis and necrosis, PI can enter the cell and intercalate with the nucleic acids, resulting in a bright red fluorescence.[9][11] This selective staining of dead cells makes PI an invaluable tool for cell viability assessment.[12]

Upon intercalation into DNA, the fluorescence of PI is enhanced by 20- to 30-fold.[1][2][3][4][5][6][7][8] This is accompanied by a spectral shift in its excitation and emission maxima. In an aqueous solution, free PI has an excitation maximum of approximately 493 nm and an emission maximum of around 636 nm.[1][2][8] When bound to DNA, these maxima shift to approximately 535 nm for excitation and 617 nm for emission.[1][2][7][8][13]

Data Presentation: Spectroscopic Properties of this compound Iodide

The following table summarizes the key quantitative spectral and physical properties of this compound iodide.

| Property | Value (Unbound in Aqueous Solution) | Value (Bound to dsDNA) | Reference(s) |

| Excitation Maximum (λex) | ~493 nm | ~535 nm | [1][2][7][8][13] |

| Emission Maximum (λem) | ~636 nm | ~617 nm | [1][2][7][8][13] |

| Molar Extinction Coefficient (ε) | 5,900 M⁻¹cm⁻¹ at 493 nm | Not widely reported | [13] |

| Quantum Yield (Φ) | Low | 0.2[14]; Enhanced 20-30 fold[1][2][3][4][5][6][7][8] | [1][2][3][4][5][6][7][8][14] |

| Fluorescence Lifetime (τ) | Not widely reported | Can be resolved from other fluorophores | [15] |

| Molecular Weight | 668.39 g/mol | - | [13] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound iodide are provided below.

Protocol 1: Cell Viability Assessment by Flow Cytometry

This protocol outlines the steps for staining a cell suspension with this compound iodide to differentiate between live and dead cells using a flow cytometer.

Materials:

-

Cell suspension (up to 1 x 10⁶ cells/mL)

-

Phosphate-Buffered Saline (PBS)

-

This compound Iodide Staining Solution (10 µg/mL in PBS)

-

Flow cytometry tubes (FACS tubes)

-

Centrifuge

-

Flow cytometer

Procedure:

-

Harvest cells and prepare a single-cell suspension.

-

Wash the cells by adding 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant. Repeat this wash step once.

-

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

-

For setting up the flow cytometer, add 5-10 µL of PI staining solution to a control tube of unstained cells.

-

Just prior to analysis, add 5-10 µL of PI staining solution to each sample tube.

-

Gently mix and incubate for 1-15 minutes in the dark at room temperature or on ice.[16]

-

Analyze the samples on a flow cytometer immediately without washing.[16] PI fluorescence is typically detected in the FL2 or FL3 channel.[17]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of this compound iodide to stain the DNA of fixed cells for cell cycle analysis. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[18]

Materials:

-

Cell suspension (approximately 1 x 10⁶ cells)

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

This compound Iodide Staining Solution (e.g., 50 µg/mL PI in PBS)[19]

-

RNase A solution (e.g., 100 µg/mL in PBS)[19]

-

Flow cytometry tubes

-

Centrifuge

-

Vortex mixer

-

Flow cytometer

Procedure:

-

Harvest and wash the cells once with PBS.[20]

-

Fix the cells by adding the cell pellet to 1 mL of cold 70% ethanol dropwise while vortexing to prevent clumping.[19][20]

-

Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.[19][20]

-

Centrifuge the fixed cells (a higher speed may be required) and discard the ethanol.[19][20]

-

Resuspend the cell pellet in RNase A solution and incubate to degrade RNA, which PI can also bind to.[19][20]

-

Add the PI staining solution and incubate for 5-10 minutes at room temperature in the dark.[19]

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[19] Use a dot plot of PI Area vs. Height to exclude doublets.[22]

Protocol 3: Dead Cell Staining for Fluorescence Microscopy

This protocol details the staining of adherent or suspension cells with this compound iodide for visualization of dead cells using a fluorescence microscope.

Materials:

-

Adherent cells on coverslips or in culture dishes, or suspension cells

-

Phosphate-Buffered Saline (PBS) or cell culture medium without serum[23]

-

This compound Iodide Staining Solution (e.g., 0.5 to 5 µM in PBS or medium)[3]

-

Fluorescence microscope with appropriate filters (e.g., for Texas Red or Rhodamine)[17][23]

Procedure for Adherent Cells:

-

After experimental treatment, remove the culture medium.

-

Add the PI staining solution directly to the cells.[24]

-

Incubate for 4-5 minutes at room temperature in the dark.[23]

-

Gently wash the cells with PBS to remove unbound dye.[23]

-

Add fresh PBS or medium to the sample.[23]

-

Observe the cells under a fluorescence microscope. Dead cells will exhibit bright red nuclear fluorescence.

Procedure for Suspension Cells:

-

Pellet the cells by centrifugation.

-

Resuspend the cells in the PI staining solution.[3]

-

Incubate for 15 to 60 minutes.[3]

-

(Optional) Pellet the cells and resuspend in fresh buffer to reduce background fluorescence.[5]

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and view.[5]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound iodide staining.

Caption: Mechanism of this compound Iodide Staining.

References

- 1. This compound iodide - Wikipedia [en.wikipedia.org]

- 2. How does this compound iodide staining work? | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. ulab360.com [ulab360.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. biotium.com [biotium.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. This compound iodide | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]

- 9. iqproducts.nl [iqproducts.nl]

- 10. Measuring Cell Death by this compound Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. revvity.com [revvity.com]

- 13. This compound Iodide [sigmaaldrich.com]

- 14. This compound Iodide | AAT Bioquest [aatbio.com]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

- 16. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. cdn.stemcell.com [cdn.stemcell.com]

- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. vet.cornell.edu [vet.cornell.edu]

- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. ibidi.com [ibidi.com]

- 24. researchgate.net [researchgate.net]

Propidium Iodide as a Gold Standard for Cell Viability Assessment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propidium iodide (PI) is a fluorescent intercalating agent that has become an indispensable tool in cell biology for the assessment of plasma membrane integrity and, consequently, cell viability. This red-fluorescent dye is excluded by the intact membrane of live cells but can penetrate the compromised membranes of dead or dying cells to bind to double-stranded DNA. This selective staining provides a robust and quantifiable method to distinguish viable from non-viable cells in a population. This technical guide provides a comprehensive overview of the core principles of PI staining, detailed experimental protocols for its application in flow cytometry and fluorescence microscopy, and its utility in distinguishing between apoptosis and necrosis, particularly when used in conjunction with other markers.

Core Principles of this compound Iodide in Cell Viability Assays

This compound iodide is a phenanthridinium-based dye that, upon intercalation into the major groove of double-stranded DNA, exhibits a significant enhancement of its fluorescence.[1] In aqueous solution, free PI has an excitation maximum of approximately 493 nm and an emission maximum of around 636 nm.[2][3][4] However, when bound to DNA, its spectral properties shift, with the excitation maximum moving to about 535 nm and the emission maximum to approximately 617 nm.[3][4][5][6] This substantial Stokes shift and the 20- to 30-fold increase in quantum yield upon DNA binding make it an ideal fluorescent probe for detecting non-viable cells with high sensitivity.[4]

The fundamental principle of PI as a viability marker lies in its inability to cross the intact plasma membrane of live cells.[7][8][9] In contrast, cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis, allow PI to enter, where it binds to the cellular DNA and produces a bright red fluorescent signal.[8][10]

Data Presentation: Spectral and Physicochemical Properties of this compound Iodide

| Property | Value | Reference(s) |

| Molecular Weight | 668.4 g/mol | [11] |

| Excitation Maximum (Unbound) | ~493 nm | [2][3][4] |

| Emission Maximum (Unbound) | ~636 nm | [2][3][4] |

| Excitation Maximum (DNA-Bound) | ~535 nm | [3][4][5][6] |

| Emission Maximum (DNA-Bound) | ~617 nm | [3][4][5][6][11][12] |

| Fluorescence Enhancement (upon DNA binding) | 20- to 30-fold | [4][13] |

| Common Excitation Laser | 488 nm or 561 nm | [5] |

| Common Emission Filter | ~610/20 nm bandpass | [5] |

Mandatory Visualizations

Mechanism of this compound Iodide Staining

Caption: Mechanism of this compound Iodide exclusion in live cells and entry and fluorescence in dead cells.

Experimental Workflow for Cell Viability Assessment using Flow Cytometry

Caption: A typical experimental workflow for assessing cell viability using this compound iodide and flow cytometry.

Distinguishing Apoptosis and Necrosis with this compound Iodide and Annexin V

Caption: Distinguishing different stages of cell death using dual staining with Annexin V and this compound Iodide.

Experimental Protocols

Cell Viability Assessment by Flow Cytometry

This protocol outlines the procedure for staining cells with PI for viability analysis using a flow cytometer.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or 0.1% BSA)

-

This compound Iodide Staining Solution (e.g., 1 mg/mL stock in water)

-

FACS tubes (12 x 75 mm)

-

Centrifuge

-

Flow Cytometer

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. For adherent cells, use trypsin or a gentle cell scraper.

-

Washing: Wash the cells twice with 2 mL of cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.[7]

-

Resuspension: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.[7]

-

Staining: Add 5-10 µL of the PI staining solution to the cell suspension just prior to analysis.[7] The final concentration of PI is typically between 1-10 µg/mL.[14]

-

Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light.[15] Do not wash the cells after adding PI.[7][15]

-

Acquisition: Analyze the samples on a flow cytometer within 4 hours.[15] Excite with a 488 nm or 561 nm laser and detect the emission in the appropriate red channel (e.g., FL2 or FL3, around 617 nm).[5][11]

-

Analysis: Gate on the PI-positive population to quantify the percentage of dead cells.

Apoptosis Detection using Annexin V-FITC and this compound Iodide by Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a binding buffer)

-

PBS

-

FACS tubes

-

Centrifuge

-

Flow Cytometer

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate controls.

-

Harvest and Wash: Collect 1-5 x 10^5 cells by centrifugation. Wash the cells once with cold PBS.[16]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[16][17]

-

Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16][17]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16][17]

-

Acquisition: Analyze by flow cytometry within 1 hour.[18] Use the FITC channel (for Annexin V) and the appropriate red channel (for PI).

-

Analysis:

Cell Viability Assessment by Fluorescence Microscopy

This protocol is for the qualitative or quantitative assessment of cell viability using a fluorescence microscope.

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

PBS

-

This compound Iodide Staining Solution

-

Fluorescence Microscope with appropriate filters (e.g., for Texas Red)

Procedure:

-

Cell Culture: Culture cells to the desired confluency.

-

Washing: Gently wash the cells twice with PBS.

-

Staining: Add PI solution to the cells at a final concentration of 0.5-5 µM and incubate for 15-60 minutes.[19]

-

Washing (Optional): For clearer imaging, the cells can be washed again with PBS to remove excess dye.

-

Imaging: Visualize the cells using a fluorescence microscope. Live cells will show no or very faint fluorescence, while dead cells will exhibit bright red nuclear staining.

Data Presentation: Typical Experimental Parameters for this compound Iodide Staining

| Parameter | Flow Cytometry (Viability) | Flow Cytometry (Apoptosis) | Fluorescence Microscopy | Reference(s) |

| Cell Number | 1 x 10^5 - 1 x 10^6 cells/tube | 1 x 10^5 - 5 x 10^5 cells/tube | N/A | [7][16] |

| PI Stock Concentration | 1 mg/mL | 1 mg/mL | 1-10 mM in DMSO | [7][17][19] |

| PI Working Concentration | 1-10 µg/mL | 5-10 µL of kit solution | 0.5-5 µM | [14][17] |

| Incubation Time | 5-15 minutes | 15-20 minutes | 15-60 minutes | [15][16][17][19] |

| Incubation Temperature | Room Temperature or on Ice | Room Temperature | Room Temperature | [15][16][17][19] |

| Wash after Staining? | No | No | Optional | [7][15] |

Applications in Research and Drug Development

This compound iodide is a versatile tool with numerous applications in both basic research and industrial settings.

-

Cytotoxicity Assays: PI is widely used in high-throughput screening to assess the cytotoxic effects of chemical compounds and potential drug candidates.[14][20][21]

-

Cell Cycle Analysis: In fixed and permeabilized cells, PI staining intensity is proportional to the DNA content, allowing for the analysis of cell cycle phases (G0/G1, S, G2/M).[1][22][23][24][25]

-

Apoptosis and Necrosis Research: As detailed above, PI is crucial for distinguishing different modes of cell death.[8][26][27][28][29]

-

Monitoring Cell Culture Health: Routine PI staining can be used to monitor the overall health and viability of cell cultures.[30]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |

| Weak or No PI Signal in Dead Cells | Insufficient PI concentration or incubation time. | Increase PI concentration or extend incubation time. | [19][31] |

| Incorrect filter set on the microscope or cytometer. | Ensure the use of appropriate excitation and emission filters for PI. | [5] | |

| High Background Fluorescence | PI staining of RNA. | For fixed cells, treat with RNase to degrade RNA before PI staining. | [1][22] |

| Presence of extracellular DNA in the sample. | Wash cells thoroughly before staining. | [32] | |

| False Positives (Live Cells Staining with PI) | Cell membranes are compromised due to harsh handling. | Handle cells gently during harvesting and washing. | [19] |

| Over-incubation with PI, which can be toxic to some cells. | Reduce incubation time. | [15] |

Conclusion

This compound iodide remains a cornerstone of cell viability assessment due to its reliability, ease of use, and cost-effectiveness. Its ability to clearly distinguish between live and dead cells based on membrane integrity makes it an invaluable tool for a wide range of applications, from basic cell biology research to high-throughput drug screening. By understanding the core principles of PI staining and adhering to optimized protocols, researchers can obtain accurate and reproducible data on cell viability, apoptosis, and necrosis, thereby advancing our understanding of cellular health and disease.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. This compound Iodide | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. This compound iodide - Wikipedia [en.wikipedia.org]

- 5. beckman.com [beckman.com]

- 6. Spectrum [this compound iodide] | AAT Bioquest [aatbio.com]

- 7. This compound Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 8. iqproducts.nl [iqproducts.nl]

- 9. annexin-v-biotin.com [annexin-v-biotin.com]

- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 11. cdn.stemcell.com [cdn.stemcell.com]

- 12. This compound Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 13. How does this compound iodide staining work? | AAT Bioquest [aatbio.com]

- 14. benchchem.com [benchchem.com]

- 15. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 20. High-throughput cytotoxicity screening by this compound iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. vet.cornell.edu [vet.cornell.edu]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. This compound Iodide Cell Cycle Staining Protocol [protocols.io]

- 25. ucl.ac.uk [ucl.ac.uk]

- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 27. researchgate.net [researchgate.net]

- 28. Quantitation of Apoptosis and Necrosis by Annexin V Binding, this compound Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. What are the best methods to identify necrotic cells? | AAT Bioquest [aatbio.com]

- 30. PI Cell Viability Staining: this compound Iodide Protocol | Revvity [revvity.com]

- 31. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 32. This compound Iodide Applications & Common Issues | AAT Bioquest [aatbio.com]

Distinguishing Apoptosis and Necrosis with Propidium Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for differentiating between apoptotic and necrotic cell death using propidium iodide (PI), with a primary focus on the widely adopted Annexin V/PI dual-staining technique.

Core Principles: Apoptosis vs. Necrosis

Cell death is broadly categorized into two distinct processes: apoptosis and necrosis. Understanding their fundamental differences is critical for interpreting cell viability assays.

Apoptosis , or programmed cell death, is a tightly regulated and energy-dependent process essential for normal tissue homeostasis, development, and elimination of damaged cells. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, while the membrane itself remains intact.[1]

Necrosis , in contrast, is a passive, unregulated form of cell death typically resulting from acute cellular injury, such as trauma or disease. It is characterized by cell swelling, loss of plasma membrane integrity, and the release of intracellular contents, which often triggers an inflammatory response.[2]

This compound iodide is a fluorescent intercalating agent that binds to DNA.[3] It is membrane-impermeant and therefore cannot enter viable cells with intact plasma membranes.[4][5] This characteristic is fundamental to its use in cell viability assays.

The Role of this compound Iodide in Distinguishing Cell Death Pathways

While PI is an excellent marker for cells that have lost membrane integrity, it does not, on its own, distinguish between late-stage apoptosis and necrosis, as both involve compromised membranes.[6] To achieve this differentiation, PI is most effectively used in conjunction with Annexin V, a calcium-dependent protein with a high affinity for phosphatidylserine (PS).[7][8]

The combination of Annexin V and PI allows for the classification of cells into three distinct populations:

-

Viable Cells: These cells have intact plasma membranes and do not expose PS on their outer leaflet. They are therefore negative for both Annexin V and PI staining (Annexin V- / PI-).[9]

-

Early Apoptotic Cells: In the initial stages of apoptosis, PS is translocated to the outer cell surface, but the plasma membrane remains intact. These cells will stain positive for Annexin V but exclude PI (Annexin V+ / PI-).[7][10]

-

Late Apoptotic and Necrotic Cells: In the later stages of apoptosis, and in necrosis, the plasma membrane loses its integrity. This allows Annexin V to bind to the exposed PS and PI to enter the cell and stain the DNA. Consequently, these cells are positive for both Annexin V and PI (Annexin V+ / PI+).[9]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies employing the Annexin V/PI assay to assess apoptosis and necrosis in different cell lines after treatment with inducing agents.

Table 1: Staurosporine-Induced Apoptosis in Jurkat T Cells

| Treatment | Time (hours) | Viable (Annexin V- / PI-) | Early Apoptotic (Annexin V+ / PI-) | Late Apoptotic/Necrotic (Annexin V+ / PI+) |

| Vehicle Control | 4 | >95% | <5% | <1% |

| 2 µM Staurosporine | 4 | Decreased | Increased | Increased |

| 1 µM Staurosporine | 3 | Not specified | ~20% | Not specified |

| 1 µM Staurosporine | 6 | Not specified | ~50% | Not specified |

Data adapted from studies on Jurkat cells treated with the kinase inhibitor staurosporine, a known inducer of apoptosis.[11]

Table 2: Apoptosis Induction in Various Cell Lines

| Cell Line | Treatment | Time (hours) | Apoptotic Cells (Annexin V+) | Necrotic Cells (PI+) |

| KG-1 | Staurosporine | 3 | ~20% | Not specified |

| KG-1 | Staurosporine | 6 | ~50% | Not specified |

| NKT | Staurosporine | 3 | ~13% | Not specified |

| NKT | Staurosporine | 6 | ~20% | Not specified |

| Jurkat | Heat (60°C) | Not specified | Shift to Necrotic | 81.6% - 86.8% |

This table presents a comparison of apoptosis induction across different cell lines and with different stimuli.

Table 3: Anti-Fas Antibody-Induced Apoptosis in Jurkat Cells

| Time (hours) | Early Apoptotic (Annexin V+ / PI-) - Flow Cytometry | Early Apoptotic (Annexin V+ / PI-) - Laser Scanning Cytometry |

| 0 | <5% | <5% |

| 1 | ~10% | ~10% |

| 2 | ~25% | ~25% |

| 4 | ~40% | ~40% |

This dataset shows a time-course analysis of apoptosis induction in Jurkat cells treated with an anti-Fas antibody.[10]

Experimental Protocols

Annexin V and this compound Iodide Staining for Flow Cytometry

This protocol is a standard method for quantifying apoptosis and necrosis.

Materials:

-

Cell suspension (1-5 x 10^5 cells per sample)

-

Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[7]

-

FITC-conjugated Annexin V (or other fluorochrome conjugate)

-

This compound Iodide (PI) staining solution (typically 1 mg/mL stock)

-

Flow cytometry tubes

Procedure:

-

Induce apoptosis in your cell line using the desired method. Include an untreated control sample.

-

Harvest the cells, including any floating cells from the supernatant, and pellet them by centrifugation (e.g., 300 x g for 5 minutes).[4]

-

Wash the cells once with cold PBS, centrifuge, and carefully decant the supernatant.[7]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add 5 µL of FITC-conjugated Annexin V to the designated tubes.

-

Gently vortex or flick the tubes to mix and incubate for 15-20 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Just prior to analysis, add 5-10 µL of PI staining solution to each tube. Do not wash the cells after this step.[4]

-

Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

This compound Iodide Staining for DNA Content Analysis (Sub-G1 Peak)

This method identifies apoptotic cells based on their fractional DNA content.

Materials:

-

Cell suspension (approximately 2 x 10^6 cells)

-

Hanks' Balanced Salt Solution (HBSS)

-

Ice-cold 70% Ethanol

-

Staining Solution (e.g., 10 mM PIPES, 100 mM NaCl, 2 mM MgCl2, 0.1% Triton X-100, 50 µg/mL PI, 100 U/mL RNase A)

Procedure:

-

Harvest and wash cells as described previously.

-

Resuspend the cell pellet in 500 µL of ice-cold HBSS.

-

While gently vortexing, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol for fixation.

-

Store the fixed cells at 4°C for at least 12-24 hours.

-

Centrifuge the fixed cells (e.g., 400 x g for 10 minutes) and discard the ethanol.

-

Resuspend the cell pellet in 300-500 µL of the PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze by flow cytometry. Apoptotic cells will appear as a population with DNA content below the G1 peak (sub-G1).

Mandatory Visualizations

Caption: Key signaling differences between apoptosis and necrosis pathways.

Caption: Experimental workflow for Annexin V and PI dual staining.

Caption: Relationship between cell status and staining results.

References

- 1. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, this compound Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicaljournalssweden.se [medicaljournalssweden.se]

- 7. aacrjournals.org [aacrjournals.org]

- 8. agilent.com [agilent.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. resources.revvity.com [resources.revvity.com]

- 11. learn.cellsignal.com [learn.cellsignal.com]

Propidium Iodide in Flow Cytometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propidium iodide (PI) is a fluorescent intercalating agent that has become an indispensable tool in flow cytometry for assessing cell viability, analyzing DNA content in the context of the cell cycle, and detecting apoptosis. As a membrane-impermeant dye, PI is excluded from live cells with intact membranes. However, in dead or membrane-compromised cells, it can penetrate the cell and intercalate with double-stranded DNA, emitting a strong red fluorescence when excited by a 488 nm laser. This fundamental property allows for the robust and straightforward discrimination between live and dead cell populations.

This technical guide provides an in-depth overview of the core applications of this compound iodide in flow cytometry, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to aid in experimental design and data interpretation.

Core Applications of this compound Iodide

The versatility of this compound iodide allows for its use in several key flow cytometry assays:

-

Cell Viability: The most fundamental application of PI is to differentiate between live and dead cells. By adding PI to a cell suspension immediately before analysis, researchers can gate out the PI-positive (dead) cells from their analysis of other markers, ensuring data integrity.

-

Cell Cycle Analysis: Following cell fixation and permeabilization, PI can be used to stoichiometrically stain the cellular DNA. The intensity of the PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2]

-

Apoptosis Detection: In conjunction with other markers of apoptosis, such as Annexin V, PI is crucial for distinguishing between different stages of cell death. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both markers.

Quantitative Data Summary

The following tables provide representative quantitative data from typical flow cytometry experiments using this compound iodide.

Table 1: Representative Data for Cell Viability Assay

| Cell Population | Percentage of Total Events | Description |

| PI-Negative (Live) | >95% | Cells with intact membranes, excluding this compound iodide. |

| PI-Positive (Dead) | <5% | Cells with compromised membranes, stained by this compound iodide. |

Table 2: Representative Data for Cell Cycle Analysis

| Cell Cycle Phase | DNA Content | Representative Percentage of Cells |

| Sub-G1 | <2n | <5% (often indicative of apoptotic cells) |

| G0/G1 | 2n | 40-60% |

| S Phase | >2n and <4n | 20-30% |

| G2/M Phase | 4n | 10-20% |

Table 3: Representative Data for Annexin V-FITC/PI Apoptosis Assay

| Quadrant (Dot Plot) | Cell Population | Annexin V-FITC | This compound Iodide | Representative Percentage of Cells (Untreated Control) | Representative Percentage of Cells (Apoptosis-Inducing Treatment) |

| Lower Left | Live | Negative | Negative | >90% | 40-60% |

| Lower Right | Early Apoptotic | Positive | Negative | <5% | 20-40% |

| Upper Right | Late Apoptotic/Necrotic | Positive | Positive | <3% | 10-30% |

| Upper Left | Necrotic | Negative | Positive | <2% | <5% |

Experimental Protocols and Workflows

Cell Viability Staining with this compound Iodide

This protocol outlines the basic procedure for assessing cell viability using PI.

Methodology:

-

Harvest cells and wash once with 1X Phosphate Buffered Saline (PBS).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of this compound Iodide (20 µg/mL solution) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Excite PI at 488 nm and detect emission in the red channel (typically ~617 nm).

Experimental Workflow:

Cell Cycle Analysis using this compound Iodide

This protocol describes the steps for analyzing DNA content and cell cycle distribution.

Methodology:

-

Harvest approximately 1-2 x 10^6 cells and wash with cold 1X PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells twice with cold 1X PBS.

-

Resuspend the cell pellet in 500 µL of a solution containing this compound Iodide (50 µg/mL) and RNase A (100 µg/mL) in 1X PBS.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cells by flow cytometry. Use a low flow rate to ensure accurate DNA content measurement.

Experimental Workflow:

Apoptosis Detection with Annexin V-FITC and this compound Iodide

This protocol details the co-staining of cells with Annexin V-FITC and PI to differentiate apoptotic stages.

Methodology:

-

Harvest cells and wash with cold 1X PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 10 µL of this compound Iodide (20 µg/mL solution) to the cell suspension.

-

Add 400 µL of 1X Annexin V Binding Buffer.

-

Analyze the cells by flow cytometry immediately. Detect FITC in the green channel (~525 nm) and PI in the red channel (~617 nm).

Signaling Pathway in Apoptosis Detection:

Conclusion

This compound iodide remains a cornerstone of flow cytometry due to its simplicity, reliability, and versatility. Its fundamental ability to identify cells with compromised membranes provides a critical quality control measure in a wide range of experiments. Furthermore, its stoichiometric binding to DNA enables detailed analysis of cell cycle progression, while its combination with markers like Annexin V allows for the nuanced dissection of apoptotic pathways. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound iodide in their flow cytometry workflows, contributing to robust and reproducible scientific findings.

References

Methodological & Application

Application Notes and Protocols: Propidium Iodide Stock Solution Preparation and Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium iodide (PI) is a fluorescent intercalating agent widely used in life sciences to identify dead cells. As a positively charged molecule, it is membrane-impermeant and therefore excluded from viable cells with intact membranes.[1][2][3] In cells with compromised membranes, characteristic of late apoptosis or necrosis, PI can enter, bind to double-stranded DNA by intercalating between base pairs, and exhibit a significant increase in fluorescence.[1][2] Upon binding to nucleic acids, the fluorescence of PI is enhanced 20- to 30-fold.[1][2] PI can also bind to double-stranded RNA, necessitating treatment with RNase for specific DNA staining.[1][4] It is a valuable tool in various applications, including flow cytometry for cell viability and DNA content analysis, and fluorescence microscopy as a nuclear counterstain.[5][6]

Chemical and Physical Properties of this compound Iodide

A summary of the key chemical and physical properties of this compound iodide is provided in the table below.

| Property | Value |

| Molecular Weight | 668.39 g/mol |

| Appearance | Dark red solid powder |

| Excitation Maximum (DNA-bound) | 535 nm |

| Emission Maximum (DNA-bound) | 617 nm |

| Excitation Maximum (unbound) | 493 nm |

| Emission Maximum (unbound) | 636 nm |

Preparation of this compound Iodide Stock Solution from Powder

Proper preparation of a stock solution is critical for accurate and reproducible results. The choice of solvent and concentration may vary depending on the downstream application.

Materials

-

This compound iodide powder

-

High-purity deionized (DI) water, Phosphate-Buffered Saline (PBS), or Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated balance

-

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses

Protocol for a 1 mg/mL Stock Solution in Water or PBS

-

Weighing the Powder: Carefully weigh out 1 mg of this compound iodide powder.

-

Dissolving the Powder: Add the 1 mg of PI powder to 1 mL of DI water or PBS.

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming can be used to aid dissolution in water.[7]

-

Storage: Store the stock solution at 2-8°C, protected from light.[1] For long-term storage, it can be aliquoted and stored at -20°C.[4][5]

Protocol for a 1 mg/mL Stock Solution in DMSO

-

Weighing the Powder: Carefully weigh out 1 mg of this compound iodide powder.

-

Dissolving the Powder: Add the 1 mg of PI powder to 1 mL of high-purity DMSO.

-

Mixing: Vortex the solution until the powder is completely dissolved.

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Stock Solution Summary

| Solvent | Concentration | Storage Temperature | Stability |

| Deionized Water | 1 mg/mL | 2-8°C | At least 6 months[1] |

| PBS | 1 mg/mL | 2-8°C or -20°C | Up to 1 month at -20°C[3][6] |

| DMSO | 1 mg/mL | -20°C | Up to 1 month at -20°C |

Experimental Protocols

Cell Viability Assessment by Flow Cytometry

This protocol describes the use of this compound iodide to identify and exclude dead cells in a cell suspension for flow cytometry analysis.

-

Cell suspension

-

1 mg/mL this compound Iodide stock solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

Cell Preparation: Harvest and wash the cells with PBS. Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add the 1 mg/mL PI stock solution to the cell suspension to achieve a final concentration of 1 µg/mL.[3][6]

-

Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[6][7]

-

Analysis: Analyze the cells immediately by flow cytometry. PI fluorescence is typically detected in the FL2 or FL3 channel.[6]

Nuclear Counterstaining for Fluorescence Microscopy

This protocol outlines the use of this compound iodide as a nuclear counterstain for adherent cells in fluorescence microscopy.

-

Adherent cells on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

1 mg/mL this compound Iodide stock solution

-

2X Saline-Sodium Citrate (SSC) buffer

-

RNase A solution (100 µg/mL in 2X SSC), if required

-

Antifade mounting medium

-

Fluorescence microscope

-

Fixation and Permeabilization: Fix and permeabilize the cells using a standard protocol suitable for your sample.

-

RNase Treatment (if necessary): If staining with PI after aldehyde-based fixation, RNase treatment is recommended to remove RNA and ensure DNA-specific staining.[1][2] Incubate the sample with 100 µg/mL DNase-free RNase A in 2X SSC for 20 minutes at 37°C.[1] Rinse the sample three times with 2X SSC.[1]

-

Staining: Dilute the 1 mg/mL PI stock solution 1:3000 in 2X SSC to a final concentration of approximately 0.33 µg/mL.[1] Add enough diluted PI solution to cover the cells and incubate for 1-5 minutes at room temperature.[1]

-

Washing: Rinse the sample several times with 2X SSC.[1]

-

Mounting: Drain the excess buffer and mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filters for red fluorescence.

Principle of this compound Iodide Staining

The mechanism of PI as a dead cell stain is based on its inability to cross the intact plasma membrane of live cells.

Safety and Disposal

This compound iodide is a potential mutagen and should be handled with care. Always wear appropriate personal protective equipment. Dispose of PI-containing solutions according to local regulations. One suggested method for disposal is to pour the solution through activated charcoal, which is then incinerated.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. stemcell.com [stemcell.com]

- 4. This compound Iodide (PI) Fluorescence Counterstain Protocol - IHC WORLD [ihcworld.com]

- 5. seracare.com [seracare.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Optimal Concentration of Propidium Iodide for Cell Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium iodide (PI) is a fluorescent intercalating agent that is widely used in life sciences to identify dead or membrane-compromised cells. As a membrane-impermeant dye, PI is excluded from viable cells with intact plasma membranes.[1][2][3][4][5] However, in cells undergoing necrosis or late-stage apoptosis, where membrane integrity is lost, PI can enter, bind to double-stranded DNA and, to a lesser extent, RNA, and emit a strong red fluorescence upon excitation.[1][2][3] This characteristic makes PI an invaluable tool for assessing cell viability, analyzing the cell cycle, and quantifying cell death in response to various stimuli, including cytotoxic drugs. This document provides detailed application notes and protocols for the optimal use of this compound iodide in cell staining for flow cytometry and fluorescence microscopy.

Principle of this compound Iodide Staining

This compound iodide binds to nucleic acids by intercalating between the bases with little to no sequence preference.[2][3] The fluorescence of PI is significantly enhanced (20- to 30-fold) upon binding to DNA.[2][3] In healthy, live cells, the intact cell membrane acts as a barrier, preventing the entry of PI.[1][2][3][4][5] Conversely, in dead or dying cells, the compromised cell membrane allows PI to freely enter the cell and stain the nucleus.[1][2][3][4][5][6] This differential staining allows for the clear distinction between live and dead cell populations.

General Experimental Workflow

The general workflow for this compound iodide staining is a straightforward process that can be adapted for various experimental needs. The key steps involve preparing a single-cell suspension, incubating with the this compound iodide staining solution, and subsequent analysis by either flow cytometry or fluorescence microscopy.

References

- 1. iqproducts.nl [iqproducts.nl]

- 2. ulab360.com [ulab360.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Propidium Iodide Microscopy: An Application Note and Detailed Protocol for Assessing Cell Viability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium iodide (PI) is a fluorescent intercalating agent that is widely used in microscopy and flow cytometry to identify dead or membrane-compromised cells. As a membrane-impermeable dye, PI is excluded from viable cells that possess an intact plasma membrane. However, in late apoptotic or necrotic cells, where membrane integrity is lost, PI can penetrate the cell and bind to DNA by intercalating between the bases. This binding results in a significant enhancement of its fluorescence, producing a bright red nuclear stain when excited by a 488 nm laser. This application note provides a detailed protocol for using this compound iodide in fluorescence microscopy to assess cell viability.

Principle of this compound Iodide Staining

This compound iodide is a positively charged molecule that cannot cross the intact membrane of live cells. In contrast, cells undergoing necrosis or late-stage apoptosis lose their membrane integrity, allowing PI to enter. Once inside, PI intercalates with double-stranded DNA, leading to a 20- to 30-fold increase in fluorescence.[1][2][3] This distinct difference in staining allows for the clear differentiation between live (un-stained) and dead (red-stained) cells. When used in conjunction with other markers, such as Annexin V, it is possible to distinguish between different stages of cell death.[4][5][6]

Applications

-

Quantification of cell death: Assessing the cytotoxicity of chemical compounds or therapeutic agents.

-

Monitoring cell culture health: Routinely checking the viability of cell cultures.

-

Distinguishing apoptosis and necrosis: When used with other markers like Annexin V, PI helps to differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][6][7][8]

-

Counterstaining in immunofluorescence: PI can be used to visualize the nuclei of all cells (after permeabilization) in a sample, providing a reference for the localization of other fluorescent signals.[9]

Quantitative Data Summary

The following tables provide a summary of typical concentrations and incubation parameters for this compound iodide staining protocols.

Table 1: Reagent Preparation

| Reagent | Stock Concentration | Working Concentration | Solvent/Diluent | Storage |

| This compound Iodide | 1 mg/mL (1.5 mM) | 1 - 10 µg/mL | Distilled water or PBS | 4°C or -20°C, protected from light[9][10] |

| RNase A (optional) | 1 mg/mL | 10 µg/mL | Distilled water | -20°C[9] |

| Annexin V Binding Buffer (for co-staining) | 5X | 1X | Distilled water | 4°C |

Table 2: Staining Parameters for Different Cell Types

| Cell Type | Staining Time | Staining Temperature | Fixation (Optional) | Notes |

| Adherent Mammalian Cells | 15 - 30 minutes | Room Temperature or 37°C | Paraformaldehyde (post-staining) | For live/dead assays, staining is performed on live cells before fixation. |

| Suspension Mammalian Cells | 5 - 15 minutes | Room Temperature or on ice | Ethanol (for cell cycle analysis) | Cells can be analyzed directly after staining without washing. |

| Bacteria | 5 minutes | Room Temperature | Not typically required | Resuspend cells in PBS or saline before staining.[11] |

| Tissue Sections | 20 - 30 minutes | Room Temperature or 37°C | Paraformaldehyde (pre-staining) | Permeabilization is required for nuclear counterstaining. |

Experimental Protocols

Protocol 1: Live/Dead Staining of Adherent Cells

This protocol is designed for the direct visualization of cell viability in cultured adherent cells.

Materials:

-

This compound Iodide Stock Solution (1 mg/mL)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Fluorescence microscope with appropriate filters (Excitation/Emission: ~535/617 nm for DNA-bound PI)[2][12]

Procedure:

-

Cell Culture: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and grow to the desired confluency.

-

Treatment: If assessing the effect of a compound, treat the cells for the desired duration. Include appropriate positive and negative controls. A common positive control for necrosis is treating cells with ice for approximately 30 minutes before staining.[7]

-

Preparation of Staining Solution: Prepare a working solution of PI at a final concentration of 1-5 µg/mL in cell culture medium or PBS.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the PI staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[7][9]

-

Washing: Gently wash the cells two to three times with PBS to remove unbound dye.

-

Imaging: Immediately visualize the cells under a fluorescence microscope. Live cells will show no fluorescence, while dead cells will exhibit bright red fluorescent nuclei.

Protocol 2: Combined Annexin V and this compound Iodide Staining for Apoptosis Detection

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC conjugate

-

This compound Iodide Stock Solution (1 mg/mL)

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Preparation: Culture and treat cells as described in Protocol 1.

-

Harvesting (for suspension analysis): For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining:

-

Add Annexin V-FITC conjugate to the cell suspension.

-

Add PI to a final concentration of 1-2 µg/mL.

-

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

-

Imaging: Mount the cells on a microscope slide and visualize immediately.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive (green) and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive (green) and PI-positive (red).[6]

-

Diagrams

Caption: Mechanism of this compound iodide staining for cell viability.

Caption: Experimental workflow for this compound iodide microscopy.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Incomplete removal of unbound PI. | Increase the number and duration of washing steps after incubation. |

| Weak or no PI signal in positive control | PI solution is degraded or at too low a concentration. | Use a fresh PI solution or increase the working concentration. Ensure the correct filter set is being used on the microscope. |

| All cells are stained with PI | Cells were damaged during handling (e.g., harsh trypsinization). The culture is unhealthy. | Handle cells gently. Check the health of the cell culture before the experiment. |

| PI signal fades quickly | Photobleaching. | Use an anti-fade mounting medium. Minimize exposure to the excitation light. |

Safety Precautions

This compound iodide is a suspected carcinogen and mutagen.[13] Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling PI solutions. Dispose of PI-containing waste according to your institution's guidelines.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. mpbio.com [mpbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, this compound Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Iodide (PI) Fluorescence Counterstain Protocol - IHC WORLD [ihcworld.com]

- 10. An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

Application Notes: A Detailed Protocol for Apoptosis Detection using Combined Annexin V and Propidium Iodide Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial biological process involved in tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders.[1] The Annexin V and Propidium Iodide (PI) assay is a widely used and reliable method for detecting and quantifying apoptotic cells via flow cytometry.[1] This application note provides a detailed protocol for this assay, guidance on data interpretation, and troubleshooting tips.

The assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[2] this compound Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live cells.[1] In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[1][3]

Principle of the Assay

The combined use of Annexin V and PI allows for the clear distinction between different cell populations based on their staining patterns:

-

Annexin V- / PI- (Viable Cells): Healthy cells with an intact plasma membrane do not bind Annexin V and exclude PI.[1][3]

-

Annexin V+ / PI- (Early Apoptotic Cells): In the early stages of apoptosis, PS is exposed on the outer cell surface, allowing Annexin V to bind. The plasma membrane remains intact, thus excluding PI.[1][3]

-

Annexin V+ / PI+ (Late Apoptotic/Necrotic Cells): In the later stages of apoptosis or in necrotic cells, the plasma membrane becomes permeable, allowing PI to enter and stain the nucleus. These cells also have externalized PS, so they are positive for Annexin V as well.[1][3]

-

Annexin V- / PI+ (Necrotic Cells): In some cases of necrosis, the cell membrane loses integrity without the externalization of PS, leading to cells that are only positive for PI.[1]

Signaling Pathway in Apoptosis

The externalization of phosphatidylserine is a key event in the apoptotic cascade. This process is downstream of the activation of caspases, which are central executioners of apoptosis. The diagram below illustrates a simplified overview of the intrinsic (mitochondrial) pathway of apoptosis, which is a common mechanism leading to PS externalization.

Caption: Intrinsic apoptosis pathway leading to phosphatidylserine externalization.

Experimental Protocol

This protocol provides a general guideline for the combined Annexin V and this compound Iodide staining of cells for flow cytometry. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Annexin V conjugated to a fluorochrome (e.g., FITC, PE, APC)

-

This compound Iodide (PI) staining solution (typically 50 µg/mL)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[3]

-